molecular formula C19H13BrN2S B3838099 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile

Cat. No. B3838099
M. Wt: 381.3 g/mol
InChI Key: AQVVZCSIAULVQX-MHWRWJLKSA-N
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Description

The compound “2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazole ring, a methylphenyl group, and an acrylonitrile group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenyl, thiazole, and acrylonitrile precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is likely to be planar due to the presence of conjugated pi electrons .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the acrylonitrile group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylonitrile group could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound, particularly given the known biological activities of many thiazole derivatives .

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2S/c1-13-2-4-14(5-3-13)10-16(11-21)19-22-18(12-23-19)15-6-8-17(20)9-7-15/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVVZCSIAULVQX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile

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